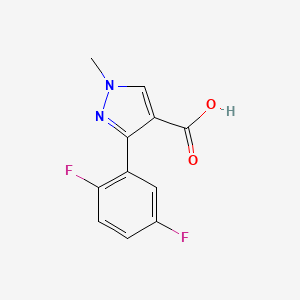

3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(2,5-difluorophenyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c1-15-5-8(11(16)17)10(14-15)7-4-6(12)2-3-9(7)13/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDQBQOZVFEFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=C(C=CC(=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic compound that has gained attention due to its significant biological activities, particularly in the realms of fungicidal properties and potential anticancer effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with a difluorophenyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 232.18 g/mol. The presence of the difluorophenyl moiety enhances its biological activity by influencing its interaction with biological targets.

1. Fungicidal Activity

3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is primarily noted for its role as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), which are used in agricultural fungicides. These compounds inhibit the enzyme succinate dehydrogenase, disrupting the mitochondrial respiration chain in fungi.

- Mechanism of Action : The inhibition of succinate dehydrogenase leads to impaired energy production in fungal cells, resulting in their death. This mechanism has been established since the introduction of SDHIs in the 1960s and continues to be a focal point in developing new fungicides.

- Research Findings : A study demonstrated that derivatives of this compound exhibited moderate to excellent antifungal activities against various phytopathogenic fungi. Notably, one derivative showed superior antifungal activity compared to boscalid, a leading fungicide in this class .

| Compound | Antifungal Activity | Reference |

|---|---|---|

| 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide | Higher than boscalid against seven fungi | |

| Boscalid | Established SDHI with broad-spectrum activity |

2. Anticancer Activity

Emerging research indicates that pyrazole derivatives, including 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, exhibit potential anticancer properties.

- Cell Line Studies : Compounds based on similar pyrazole structures have shown efficacy against various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism often involves the inhibition of tubulin polymerization and cell cycle arrest .

- Case Study : In vitro studies have reported that certain pyrazole derivatives significantly inhibit cell proliferation in cancer cell lines. For example, one study found IC50 values ranging from 0.08 to 12.07 µM for specific derivatives .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions of 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid with biological targets such as succinate dehydrogenase (SDH) and tubulin.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

DFMP has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicated that pyrazole derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research suggests that DFMP can inhibit key inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism involves the modulation of cytokine production and the inhibition of inflammatory mediators .

3. Enzyme Inhibition

DFMP acts as a pharmacophore in the design of enzyme inhibitors. It has shown effectiveness in inhibiting specific enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. For example, studies have highlighted its role in inhibiting succinate dehydrogenase, which is crucial for cellular respiration .

Agricultural Applications

1. Fungicides Development

DFMP is being explored as an intermediate in the synthesis of novel fungicides. Its structural properties allow for modifications that enhance antifungal activity against various plant pathogens. Research has demonstrated that pyrazole derivatives can effectively inhibit fungal growth, making them suitable candidates for agricultural applications .

2. Herbicides

Similar to its fungicidal applications, DFMP derivatives are being investigated for herbicidal properties. The compound's ability to interfere with plant growth mechanisms can be harnessed to develop selective herbicides that control weed populations without harming crops .

Table 1: Summary of Biological Activities

Table 2: Synthetic Routes

| Synthetic Route | Key Reagents | Conditions |

|---|---|---|

| Reaction with difluorobenzoyl chloride | 5-Chloro-1-methylpyrazole | Reflux in dichloromethane |

| Coupling reactions | Various nucleophiles | Base-catalyzed |

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported on a series of DFMP derivatives that were synthesized and tested against breast cancer cell lines. The results indicated that certain modifications to the DFMP structure significantly enhanced cytotoxicity, suggesting a pathway for developing more effective anticancer agents .

Case Study 2: Agricultural Efficacy

Research conducted by agricultural scientists demonstrated that DFMP-based fungicides showed a higher efficacy rate compared to traditional fungicides in controlling Fusarium species on crops. Field trials indicated a reduction in disease incidence and improved crop yields, highlighting the compound's potential impact on sustainable agriculture practices .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Carboxylic Acid Derivatives

Fluorine Substitution Patterns

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and how can regioselectivity be ensured during cyclocondensation?

- Methodological Answer : A common approach involves cyclocondensation of substituted diketones (e.g., ethyl acetoacetate derivatives) with fluorinated phenylhydrazines. For example, cyclocondensation of a trifluoromethyl-substituted diketone with phenylhydrazine under basic conditions yields pyrazole intermediates, which are hydrolyzed to carboxylic acids . Regioselectivity is influenced by steric and electronic factors; optimizing reaction temperature (e.g., 80–100°C) and using polar aprotic solvents (DMF or DMSO) can enhance selectivity for the 4-carboxylic acid isomer .

Q. What spectroscopic techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : , , and NMR are essential for confirming substitution patterns. For example, NMR can distinguish between 2,5-difluorophenyl substituents and other fluorinated analogs .

- X-ray crystallography : Resolves ambiguities in regiochemistry and hydrogen bonding (e.g., carboxylic acid dimerization) .

- HPLC-MS : Validates purity (>95%) and detects byproducts from incomplete cyclization or hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict sites prone to nucleophilic/electrophilic attacks and interactions with biological targets (e.g., enzyme active sites) . For example, the electron-withdrawing difluorophenyl group lowers the LUMO energy, enhancing electrophilic reactivity .

Q. What strategies mitigate low yields during the hydrolysis of ester intermediates to the carboxylic acid?

- Methodological Answer :

- Base selection : Use NaOH or LiOH in aqueous THF/MeOH (1:1) at reflux to ensure complete ester hydrolysis .

- Acid workup : Neutralize with dilute HCl to precipitate the carboxylic acid, avoiding over-acidification that may degrade fluorinated substituents .

- Purification : Recrystallization from ethanol/water mixtures improves purity and recovery .

Q. How do structural modifications (e.g., fluorination position, methyl group substitution) impact biological activity?

- Methodological Answer :

- Fluorine positioning : 2,5-Difluorophenyl groups enhance metabolic stability and membrane permeability compared to mono-fluorinated analogs .

- Methyl substitution : The 1-methyl group reduces pyrazole ring flexibility, potentially improving binding affinity to rigid enzyme pockets .

- SAR studies : Compare IC values against analogs like 3-(trifluoromethyl)-pyrazole-4-carboxylic acids to quantify electronic effects .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported melting points for this compound?

- Methodological Answer :

- Source validation : Cross-check CAS registry data (e.g., CAS 176969-34-9 for related difluoromethyl analogs) and prioritize peer-reviewed studies over vendor catalogs .

- Experimental replication : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) to minimize decomposition artifacts .

- Impurity analysis : HPLC or GC-MS can identify contaminants (e.g., unhydrolyzed esters) that depress observed melting points .

Q. What factors contribute to contradictory solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- pH-dependent solubility : The carboxylic acid is soluble in basic aqueous solutions (pH > 8) but precipitates in acidic conditions. In organic solvents, solubility correlates with hydrogen-bonding capacity (e.g., DMSO > ethanol > hexane) .

- Crystallinity : Amorphous forms may exhibit higher apparent solubility than crystalline forms, necessitating XRPD analysis to confirm solid-state structure .

Safety and Handling

Q. What precautions are required when handling this compound due to fluorinated byproducts?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates (e.g., trifluoroacetic acid) .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact with corrosive hydrolysis byproducts .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal to prevent fluoride ion release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.